cyclopropyl(1,3-thiazol-2-yl)methanol
Description
Cyclopropyl(1,3-thiazol-2-yl)methanol (C₈H₁₂N₂OS, MW 184.26 g/mol) is a heterocyclic compound featuring a cyclopropyl group attached to a methanol moiety and a 1,3-thiazol-2-yl ring. Its structure combines the strained cyclopropane ring, known for metabolic stability in medicinal chemistry, with the thiazole heterocycle, which contributes to electronic diversity and hydrogen-bonding capabilities . The compound is utilized in synthetic chemistry and drug discovery, though its specific applications remain understudied in the provided evidence.
Properties
CAS No. |
1211507-79-7 |
|---|---|
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Thiazolecarboxaldehyde
2-Thiazolecarboxaldehyde serves as the foundational electrophile for Grignard-based approaches. As demonstrated by Ambeed, this aldehyde is synthesized via lithiation of 2-bromothiazole followed by formylation with dimethylformamide (DMF). Alternative routes include oxidation of thiazol-2-ylmethanol, though yields are suboptimal (~53%).
-
Lithiation: 2-Bromothiazole is treated with n-BuLi at -70°C under inert conditions.
-
Formylation: DMF is introduced to yield 2-thiazolecarboxaldehyde after aqueous workup.
-
Characterization: -NMR (CDCl): δ 9.95 (s, 1H, CHO), 7.83 (d, J = 3.3 Hz, 1H), 7.45 (d, J = 3.3 Hz, 1H).
Cyclopropyl Grignard Addition
The aldehyde undergoes nucleophilic attack by cyclopropylmagnesium bromide to form the secondary alcohol. This method parallels reductive amination strategies for cyclopropane integration.
Reaction Conditions:
-
Grignard Reagent: Cyclopropylmagnesium bromide (1.2 equiv) in anhydrous THF at 0°C.
-
Quenching: Saturated NHCl solution followed by extraction with ethyl acetate.
-
Purification: Silica gel chromatography (hexane/ethyl acetate gradient).
Challenges:
-
Thiazole’s electron-deficient nature risks side reactions (e.g., deprotonation at C5).
-
Steric hindrance at the secondary alcohol carbon may limit yields (estimated 40–60%).
Ketone Reduction via Lithiation-Acylation
Lithiation and Acylation of 2-Bromothiazole
This route leverages lithiation to install a cyclopropanecarbonyl group, followed by ketone reduction.
Stepwise Protocol:
-
Lithiation: 2-Bromothiazole reacts with n-BuLi at -70°C to generate 2-lithiothiazole.
-
Acylation: Cyclopropanecarbonyl chloride is added to form thiazol-2-yl cyclopropyl ketone.
-
Reduction: Sodium borohydride reduces the ketone to the secondary alcohol.
-
Intermediate Ketone: -NMR (CDCl): δ 7.72 (d, J = 3.3 Hz, 1H), 7.45 (d, J = 3.3 Hz, 1H), 3.12 (m, 1H, cyclopropyl), 1.25–1.45 (m, 4H, cyclopropyl).
-
Yield: ~50% after reduction (crude) with purification via recrystallization.
Nucleophilic Substitution of Mesylated Thiazol-2-ylmethanol
Mesylation of Thiazol-2-ylmethanol
Thiazol-2-ylmethanol, synthesized via NaBH reduction of 2-thiazolecarboxaldehyde, is converted to its mesylate ester for nucleophilic substitution.
-
Reagents: Methanesulfonyl chloride (1.1 equiv), triethylamine (1.5 equiv) in CHCl.
-
Conditions: 0°C for 30 minutes.
-
Yield: >90% (orange oil).
Cyclopropane Substitution
The mesylate undergoes S2 displacement with cyclopropylmagnesium bromide or sodium cyclopropylide.
Optimization Insights:
-
Solvent: Tetrahydrofuran (THF) at reflux improves nucleophilicity.
-
Side Reactions: Competing elimination forms thiazol-2-yl ethylene derivatives.
-
Yield: 35–55% after chromatography.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Grignard Addition | Direct, one-pot synthesis | Thiazole sensitivity to Grignard reagents | 40–60% |
| Ketone Reduction | High purity intermediates | Multi-step, requires cryogenic conditions | 45–55% |
| Nucleophilic Substitution | Utilizes stable intermediates | Low yields due to steric hindrance | 35–55% |
Experimental Considerations
Solvent and Temperature Optimization
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(1,3-thiazol-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Substitution reactions often involve nucleophilic substitution, where nucleophiles such as halides or alkoxides replace the hydroxyl group.
Major Products Formed:
Oxidation Products: Oxidation typically results in the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions yield alcohols or amines.
Substitution Products: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that thiazole derivatives, including cyclopropyl(1,3-thiazol-2-yl)methanol, exhibit significant antimicrobial properties. A study highlighted that compounds with a thiazole ring demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound was noted for its effectiveness compared to standard antibiotics such as oxytetracycline, indicating its potential as an alternative therapeutic agent in treating bacterial infections .
Pharmaceutical Formulations
The compound has been included in various pharmaceutical formulations aimed at treating neurogenic disorders. It has been described in patents as part of a class of compounds that can be utilized for developing medications targeting conditions such as hyperalgesia and dysmenorrhea. The ability to modify the thiazole structure allows for the design of drugs with tailored pharmacological profiles .
Agricultural Applications
Pesticidal Properties
this compound has been investigated for its potential use in agrochemicals. Thiazole derivatives are known to possess insecticidal and fungicidal properties, making them valuable in protecting crops from pests and diseases. Research indicates that these compounds can disrupt key biological pathways in pests, leading to effective pest control strategies while minimizing environmental impact .
Organic Synthesis
Building Block for Chemical Synthesis
As a versatile intermediate, this compound is employed in the synthesis of more complex organic molecules. Its unique cyclopropyl and thiazole functionalities allow chemists to create diverse derivatives through various chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility makes it a valuable component in the development of new materials and pharmaceuticals .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism by which cyclopropyl(1,3-thiazol-2-yl)methanol exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved are often identified through biochemical and genetic studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
Several analogs share the [1-(aminomethyl)cyclopropyl]methanol backbone but differ in the attached heterocycles or substituents ():
| Compound | Heterocycle/Substituent | Molecular Formula | Key Features |
|---|---|---|---|
| Cyclopropyl(1,3-thiazol-2-yl)methanol | 1,3-Thiazol-2-yl | C₈H₁₂N₂OS | Sulfur atom in thiazole enhances lipophilicity; potential H-bonding via N atom . |
| 1-(Aminomethyl)cyclopropylmethanol | 5-Bromofuran-2-yl | C₉H₁₂BrNO₂ | Bromine increases molecular weight (MW: 258.11 g/mol); furan oxygen alters polarity . |
| 1-(Aminomethyl)cyclopropylmethanol | 5-Methyl-1,3,4-thiadiazol-2-yl | C₈H₁₂N₄OS | Thiadiazole introduces additional N atoms, enhancing H-bonding and solubility . |
Key Observations :
- Solubility : The thiazole’s nitrogen may confer moderate aqueous solubility, whereas brominated furan analogs (e.g., 5-bromofuran-2-yl) are likely less water-soluble due to halogenation .
- Electronic Effects : Thiadiazole’s dual nitrogen atoms could increase electron-withdrawing effects, altering reactivity in substitution reactions compared to thiazole .
Q & A
Q. Methodology :
- Data collection : High-resolution (<1.0 Å) synchrotron data reduces noise.
- Validation : PLATON checks for missed symmetry and twinning .
How do computational studies aid in predicting the reactivity of this compound in substitution reactions?
Advanced Research Question
Density functional theory (DFT) calculations predict:
- Electrophilic sites : Thiazole C2 (high Fukui index) and cyclopropane C–C bonds (strain-driven reactivity).
- Reaction pathways : Nucleophilic attack at thiazole sulfur or cyclopropane ring-opening under acidic conditions. MD simulations (e.g., Gaussian 16) model transition states and activation energies .
Q. Case Study :
- Hydrolysis : DFT shows cyclopropane ring-opening via protonation at C–C bonds (ΔG‡ = 25 kcal/mol). Validated by experimental LC-MS monitoring .
How are reaction conditions optimized for stereoselective synthesis of this compound derivatives?
Advanced Research Question
Stereocontrol strategies include:
- Chiral catalysts : Cinchona alkaloids induce enantioselectivity in cyclopropanation (up to 90% ee).
- Solvent effects : Dichloromethane vs. ethanol alters diastereomer ratios (3:1 vs. 1:1) .
- Temperature : Low temperatures (−20°C) favor kinetic over thermodynamic products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
